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Dihydroquinazolin-2(1H)-One

For Researchers, Scientists, and Drug Development Professionals

Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad

spectrum of biological activities. Within this class, the reduced dihydroquinazolinone derivatives

represent a significant area of research, offering unique three-dimensional structures crucial for

targeted drug design. This technical guide provides a detailed examination of a specific

derivative, 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one. We will explore its molecular

architecture, the causal factors dictating its preferred conformation, and the experimental

methodologies used for its characterization. This document serves as a foundational resource

for professionals engaged in the synthesis, analysis, and application of heterocyclic

compounds in drug discovery.

Introduction: The Significance of the
Dihydroquinazolinone Core
Quinazolinone-based compounds have demonstrated a wide array of pharmacological

properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] The saturation
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of the pyrimidinone ring to form dihydroquinazolinones introduces conformational flexibility and

specific stereochemical features. These attributes are pivotal for optimizing interactions with

biological targets. 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one is a fundamental representative

of this class, providing a model system for understanding the structure-activity relationships

that govern the therapeutic potential of its more complex analogues. An in-depth analysis of its

structure is therefore essential for the rational design of next-generation therapeutic agents.

Molecular Structure and Physicochemical
Properties
The foundational identity of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one is established by its

unique arrangement of atoms and its resulting physical and chemical characteristics.

Core Structure and Nomenclature
The molecule consists of a benzene ring fused to a dihydropyrimidinone ring. This bicyclic

system is characterized by a carbonyl group at the C2 position, a methyl substituent on the

nitrogen at position 3 (N3), and two hydrogen atoms at the C4 position, resulting in a

methylene bridge.

IUPAC Name: 3-methyl-1,4-dihydroquinazolin-2-one[3]

CAS Number: 24365-65-9[3][4]

Molecular Formula: C₉H₁₀N₂O[3][4]

Molecular Weight: 162.19 g/mol [3][4]

Below is a diagram illustrating the core scaffold with standard atom numbering.

Caption: Numbering scheme for the 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one scaffold.

Physicochemical Data
The physicochemical properties of a compound are critical predictors of its behavior in

biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).
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Property Value Source

Melting Point 200-203 °C

LogP 1.66 [4]

Topological Polar Surface Area

(TPSA)
32.34 Å² [4]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 1 [4]

Rotatable Bonds 0 [4]

Synthesis and Spectroscopic Characterization
The synthesis and structural confirmation of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one rely

on established organic chemistry reactions and analytical techniques.

Synthetic Pathway
A common and efficient method for the synthesis of the dihydroquinazolinone core involves the

reaction of a 2-aminobenzylamine derivative with a carbonylating agent. For N-substituted

variants like the title compound, a reductive amination followed by cyclization is a viable

strategy.
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Caption: General synthetic workflow for N3-substituted dihydroquinazolinones.

Experimental Protocol: Synthesis
Objective: To synthesize 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one from 2-

(aminomethyl)aniline.

Materials:

2-(aminomethyl)aniline

Triphosgene

Tetrahydrofuran (THF), anhydrous

Water

Ethyl acetate
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Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Nitrogen atmosphere apparatus

Procedure:

Under a nitrogen atmosphere, dissolve 2-(aminomethyl)aniline (1.0 eq) in anhydrous THF in

a round-bottom flask.

Carefully add a solution of triphosgene (approx. 1.0 eq) in THF to the reaction mixture.

Caution: Triphosgene is highly toxic and moisture-sensitive.

A colorless solid is expected to precipitate. Continue stirring the mixture for 30-60 minutes at

room temperature to ensure the reaction goes to completion.[5]

Quench the reaction by carefully adding water.

Transfer the mixture to a separatory funnel and extract the product several times with ethyl

acetate.

Combine the organic layers, wash with brine to remove residual water-soluble impurities,

and dry over anhydrous MgSO₄.

Filter off the drying agent and concentrate the organic solvent under reduced pressure to

yield the crude product.

The product can be further purified by recrystallization or column chromatography if

necessary.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (NMR, IR,

MS) of the final product, which should match the expected data. Purity can be assessed by

techniques like HPLC or melting point determination.

Spectroscopic Data Interpretation
Spectroscopy provides the definitive "fingerprint" of the molecular structure.
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Technique Characteristic Signature Interpretation

¹H NMR

δ ~8.9 (s, 1H), δ ~7.1-6.7 (m,

4H), δ ~4.3 (s, 2H), δ ~3.0 (s,

3H)

The singlet around 8.9 ppm

corresponds to the N1-H

proton. The multiplet in the 6.7-

7.1 ppm range is characteristic

of the four protons on the

benzene ring. The singlet at

~4.3 ppm represents the two

methylene protons at C4. The

singlet around 3.0 ppm is from

the three protons of the N3-

methyl group.

¹³C NMR
δ ~164, δ ~148-114, δ ~67, δ

~30

The peak around 164 ppm is

indicative of the C=O carbonyl

carbon. The series of peaks

between 148 and 114 ppm

corresponds to the carbons of

the aromatic ring. The signal

near 67 ppm is from the C4

methylene carbon, and the

peak around 30 ppm is from

the N3-methyl carbon.[6][7]

IR (KBr)
~3300-3180 cm⁻¹, ~1660-1650

cm⁻¹, ~1610 cm⁻¹

The broad peak in the 3300-

3180 cm⁻¹ region is due to the

N-H stretching vibration. The

strong absorption band at

~1650 cm⁻¹ is characteristic of

the amide C=O stretch. The

peak at ~1610 cm⁻¹ is typical

for C=C stretching in the

aromatic ring.[6][7]

Mass Spec. m/z = 162 (M⁺)

The molecular ion peak

confirms the molecular weight

of the compound.
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Conformational Analysis
While a 2D structure shows connectivity, the biological function of a molecule is dictated by its

3D shape or conformation. The dihydropyrimidinone ring of 3-Methyl-3,4-Dihydroquinazolin-
2(1H)-one is not planar.

The Non-Planar Dihydropyrimidinone Ring
The presence of the sp³-hybridized C4 atom breaks the planarity of the six-membered

heterocyclic ring. To minimize ring strain and steric interactions, this ring adopts a puckered

conformation. X-ray crystallography studies on similar dihydroquinazolinone derivatives have

shown that the ring often exists in a sofa conformation.[8]

In this arrangement, five of the atoms (N1, C2, N3, C8a, C4a) lie roughly in a plane, while the

C4 atom is displaced significantly out of this plane.[8]

Sofa Conformation

C4 out-of-plane

Planar atoms (N1, C2, N3, C8a, C4a)

Displaced from

Minimized Steric Hindrance

Leads to

Minimized Ring Strain

Leads to

Click to download full resolution via product page

Caption: Logical flow of factors leading to the sofa conformation.

Influence of the N3-Methyl Group
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The methyl group at the N3 position is a key conformational determinant. The puckering of the

ring creates two distinct, non-equivalent positions for substituents on the ring atoms: pseudo-

axial and pseudo-equatorial. These are analogous to the axial and equatorial positions in

cyclohexane.

The N3-methyl group will preferentially occupy the pseudo-equatorial position to minimize steric

clashes with the rest of the molecule, particularly the protons on the fused benzene ring. This is

a classic example of avoiding unfavorable 1,3-diaxial-type interactions that would destabilize a

pseudo-axial conformation.[9] The energy difference between these two conformations dictates

that the pseudo-equatorial conformer is overwhelmingly favored at equilibrium.

Understanding this conformational preference is critical for drug design, as the spatial

orientation of substituents on the dihydroquinazolinone core directly influences how the

molecule fits into the binding pocket of a target protein.

Conclusion
3-Methyl-3,4-Dihydroquinazolin-2(1H)-one serves as an exemplary model for understanding

the fundamental structural and conformational properties of the dihydroquinazolinone class of

compounds. Its synthesis is straightforward, and its structure is readily confirmed by standard

spectroscopic methods. The critical takeaway for researchers is the non-planar, sofa-like

conformation of the heterocyclic ring, a feature driven by the sp³-hybridized C4 atom. This

puckering, combined with the strong preference of the N3-methyl group for a pseudo-equatorial

position, defines the molecule's three-dimensional architecture. These insights are

indispensable for the rational design and optimization of novel dihydroquinazolinone derivatives

as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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